Product packaging for Benzocaine fructoside(Cat. No.:)

Benzocaine fructoside

Cat. No.: B12847567
M. Wt: 327.33 g/mol
InChI Key: QPYPPHVWJURKPP-DPORPMIOSA-N
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Description

Benzocaine fructoside is a useful research compound. Its molecular formula is C15H21NO7 and its molecular weight is 327.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21NO7 B12847567 Benzocaine fructoside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H21NO7

Molecular Weight

327.33 g/mol

IUPAC Name

ethyl 4-[[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]benzoate

InChI

InChI=1S/C15H21NO7/c1-2-22-14(21)9-3-5-10(6-4-9)16-15(8-18)13(20)12(19)11(7-17)23-15/h3-6,11-13,16-20H,2,7-8H2,1H3/t11-,12-,13+,15?/m1/s1

InChI Key

QPYPPHVWJURKPP-DPORPMIOSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC2([C@H]([C@@H]([C@H](O2)CO)O)O)CO

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2(C(C(C(O2)CO)O)O)CO

Origin of Product

United States

Synthesis and Preparative Methodologies for Benzocaine Fructoside

Classical Glycosylation Approaches for N-Fructosides

Traditional methods for glycoside synthesis have been adapted for the creation of N-fructosides, providing foundational strategies for molecules like Benzocaine (B179285) Fructoside.

Koenigs-Knorr Type Glycosylation in Benzocaine Fructoside Synthesis

The Koenigs-Knorr reaction, established over a century ago, is a cornerstone of glycosylation chemistry. wikipedia.org It traditionally involves the reaction of a glycosyl halide with an alcohol, but it can be adapted for the synthesis of N-glycosides by using an amine as the nucleophile. wikipedia.orgslideshare.net For the synthesis of this compound, this method would require a protected fructosyl halide to react with benzocaine.

The key steps involve:

Protection of Fructose (B13574): Fructose must first be per-acetylated or per-benzoylated to protect its hydroxyl groups. This prevents side reactions and helps direct the stereochemical outcome.

Formation of the Glycosyl Halide: The protected fructose is then treated with a hydrogen halide (e.g., HBr in acetic acid) to form the thermodynamically stable α-fructofuranosyl halide.

Glycosylation: The resulting protected fructosyl halide is reacted with benzocaine. The reaction is promoted by a heavy metal salt, typically a silver salt like silver carbonate or silver triflate, which acts as a halide acceptor. wikipedia.orgmdpi.com The amino group of benzocaine attacks the anomeric carbon, displacing the halide and forming the N-glycosidic bond.

Deprotection: The final step involves the removal of the protecting groups (e.g., by Zemplén deacetylation using a catalytic amount of sodium methoxide (B1231860) in methanol) to yield this compound.

Neighboring group participation from the protecting group at C-2 typically ensures the formation of a 1,2-trans glycosidic linkage. wikipedia.org

Table 1: Key Components in Koenigs-Knorr Synthesis of this compound

Component Example Role
Fructose Donor Tetra-O-acetyl-α-D-fructofuranosyl bromide Activated sugar with protecting groups
Glycosyl Acceptor Benzocaine Provides the nucleophilic amino group
Promoter Silver(I) Carbonate (Ag₂CO₃) Activates the glycosyl halide
Solvent Dichloromethane (CH₂Cl₂) or Toluene Anhydrous reaction medium

| Deprotection Agent | Sodium Methoxide (NaOMe) in Methanol (B129727) | Removes acetyl protecting groups |

Helferich Glycosylation Variants for this compound

The Helferich method provides an alternative to the classical Koenigs-Knorr reaction. It can be defined in two ways: either as a variation of the Koenigs-Knorr reaction using mercury salts as promoters, or as a method using per-acetylated sugars (glycosyl acetates) as glycosyl donors with a Lewis acid catalyst. wikipedia.orgnih.gov

When applied to this compound synthesis using a glycosyl halide, the promoter would be a mercury(II) salt, such as mercuric bromide or mercuric cyanide, instead of a silver salt. wikipedia.org

Alternatively, the Helferich variant using a fully protected glycosyl acetate (B1210297), such as penta-O-acetyl-β-D-fructofuranose, offers a more stable glycosyl donor. In this approach, the glycosyl acetate is reacted with benzocaine in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂). nih.gov The reaction typically requires heating. The choice of catalyst and conditions can influence the stereoselectivity of the glycosylation. nih.gov As with the Koenigs-Knorr method, a final deprotection step is necessary to obtain the target compound.

Table 2: Comparison of Koenigs-Knorr and Helferich Approaches

Feature Koenigs-Knorr Helferich (Halide Variant) Helferich (Acetate Variant)
Glycosyl Donor Glycosyl Halide Glycosyl Halide Glycosyl Acetate
Promoter/Catalyst Silver Salts (e.g., Ag₂CO₃) Mercury Salts (e.g., Hg(CN)₂) Lewis Acids (e.g., SnCl₄, BF₃·OEt₂)
Toxicity Moderate High (due to mercury) Variable (depends on Lewis acid)

| Donor Stability | Less stable | Less stable | More stable |

Fischer Glycosylation Adaptations for this compound

The Fischer glycosylation is one of the most direct methods for forming glycosides. It involves reacting an unprotected carbohydrate with an alcohol—or in this case, an amine—under strong acidic conditions. wikipedia.orgnih.gov To synthesize this compound via this route, D-fructose would be heated with benzocaine in a suitable solvent (often the alcohol itself, though a co-solvent may be needed here) with a strong acid catalyst like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). wikipedia.orgprezi.com

However, the Fischer glycosylation method has significant drawbacks:

Lack of Selectivity: The reaction is an equilibrium process and typically yields a complex mixture of products, including both α and β anomers and both furanoside and pyranoside ring forms. wikipedia.orgnih.gov

Harsh Conditions: The use of strong acids and high temperatures can lead to degradation of the sugar and other side reactions.

Potential for Side Reactions: The ester group in benzocaine could be susceptible to hydrolysis under the strong acidic conditions.

Despite its simplicity, these limitations make the Fischer glycosylation a less favorable method for the controlled, high-yield synthesis of a specific isomer of this compound. Modern variations using milder acid catalysts like sulfamic acid or trimethylsilyl (B98337) chloride have been developed to improve yields and conditions for other glycosides. wikipedia.orgresearchgate.net

Modern Synthetic Strategies for this compound and Analogs

Contemporary synthetic chemistry often turns to enzymatic methods to overcome the selectivity and protection-deprotection challenges inherent in classical approaches.

Chemoenzymatic Synthesis of Glycosidic Linkages in this compound

Chemoenzymatic synthesis combines the efficiency of biocatalysis with practical chemical steps to create complex molecules. nih.govresearchgate.net For this compound, enzymes can be used to form the glycosidic bond with high regio- and stereoselectivity, often under mild, aqueous conditions and without the need for protecting groups. beilstein-journals.org

Transglycosylation Reactions for Fructoside Formation

Transglycosylation is an enzymatic process where a glycosidase or glycosyltransferase enzyme catalyzes the transfer of a sugar moiety from a donor molecule to an acceptor molecule. nih.gov In the context of this compound synthesis, this would involve the transfer of a fructose unit.

The reaction can be catalyzed by enzymes such as β-fructofuranosidases or levansucrases. A common and inexpensive fructose donor is sucrose (B13894). The enzyme would cleave the glycosidic bond in sucrose and transfer the fructofuranosyl moiety to the amino group of benzocaine, which acts as the acceptor nucleophile.

The key advantages of this approach are:

High Selectivity: Enzymes typically produce a single anomer and regioisomer, avoiding the complex product mixtures seen in Fischer glycosylations. nih.gov

Mild Conditions: Reactions are usually performed in aqueous buffers at or near neutral pH and moderate temperatures, which preserves the integrity of both the sugar and the benzocaine molecule. researchgate.net

Environmental Compatibility: The process avoids the use of heavy metal promoters and harsh organic solvents.

The efficiency of the transglycosylation reaction depends on several factors, including the choice of enzyme, the concentrations of the donor (sucrose) and acceptor (benzocaine), pH, and temperature. researchgate.net A significant competing reaction is the hydrolysis of the donor substrate (sucrose) and the newly formed product by water, which is the solvent. researchgate.net Optimizing reaction conditions is crucial to maximize the yield of the desired this compound. researchgate.net

Table 3: Components of a Chemoenzymatic Transglycosylation for this compound

Component Example Role
Fructose Donor Sucrose Inexpensive and readily available source of fructose
Acceptor Benzocaine Nucleophile for fructoside formation
Biocatalyst β-Fructofuranosidase Catalyzes the transfer of the fructose moiety
Reaction Medium Aqueous Buffer (e.g., phosphate (B84403) or citrate) Provides a suitable environment for the enzyme

| Key Parameter | Water Activity (a_w) | Influences the balance between synthesis and hydrolysis |

Glycosyltransferase-Mediated Synthesis of this compound

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor sugar to an acceptor molecule, making them powerful tools for the synthesis of complex carbohydrates and glycoconjugates. nih.govnumberanalytics.com The use of GTs in the synthesis of this compound offers high regio- and stereoselectivity, which is often difficult to achieve through traditional chemical methods.

The general mechanism of a glycosyltransferase-mediated reaction involves the binding of the enzyme to both the activated fructose donor (such as a sugar nucleotide) and the benzocaine acceptor. The enzyme's active site orients the molecules precisely to facilitate the nucleophilic attack from a specific hydroxyl group on the benzocaine to the anomeric carbon of the fructose, resulting in the formation of the glycosidic linkage. nih.gov

While specific studies on the glycosyltransferase-mediated synthesis of this compound are not widely documented in publicly available literature, the principle has been successfully applied to the synthesis of other glycosides. For instance, endo-β-N-acetylglucosaminidases (ENGases) have been utilized for the ligation of sugar moieties to various molecules. The substrate specificity of GTs is a critical factor, and identifying or engineering a GT that efficiently utilizes benzocaine as an acceptor is a key challenge. nih.govnumberanalytics.com

| Product Inhibition | The accumulation of product (this compound) or by-products can inhibit the enzyme. | Strategies to remove the product in situ may be required to drive the reaction to completion. |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ajrconline.orgresearchgate.net In the context of this compound synthesis, this involves the use of sustainable solvents and the development of efficient catalysts.

Deep eutectic solvents (DESs) have emerged as a green alternative to conventional organic solvents. mdpi.com They are typically formed by mixing a hydrogen bond acceptor (HBA), such as choline (B1196258) chloride, with a hydrogen bond donor (HBD), like urea, glycerol, or sugars. mdpi.comnih.gov Their low toxicity, biodegradability, and low cost make them attractive for biocatalytic processes. tandfonline.com

In glycosylation reactions, DESs can offer several advantages. They can increase the solubility of both the sugar and the aglycone (benzocaine), and by reducing water activity, they can shift the equilibrium of enzymatic reactions towards synthesis and away from hydrolysis, which is a common side reaction. mdpi.com While specific research on this compound synthesis in DESs is limited, studies on the synthesis of other alkyl glycosides and benzocaine analogues in these solvents have shown promising results. nih.govjsynthchem.com For example, a choline chloride:urea based DES has been investigated for alcoholysis reactions catalyzed by α-amylase. nih.gov

Table 2: Examples of Deep Eutectic Solvents Used in Biocatalysis

Hydrogen Bond Acceptor (HBA) Hydrogen Bond Donor (HBD) Molar Ratio (HBA:HBD) Potential Application Reference
Choline chloride Urea 1:2 Enzymatic synthesis of alkyl glycosides nih.gov
Choline chloride Glycerol 1:3 Enzymatic synthesis of alkyl glycosides nih.gov
Choline chloride Ethylene glycol 1:2 Deglycosylation of flavonoids mdpi.com

The development of efficient catalysts is a cornerstone of green chemistry, aiming to increase reaction rates and selectivity, thereby reducing energy consumption and waste. oatext.com For the synthesis of this compound, this can involve both biocatalysts (enzymes) and chemical catalysts.

In enzymatic synthesis, protein engineering and directed evolution can be employed to develop glycosyltransferases with improved activity, stability, and specificity for benzocaine. nih.gov This can lead to higher yields and simpler purification processes.

In chemical synthesis, the development of solid acid catalysts can facilitate the glycosylation reaction. These catalysts offer advantages such as easy separation from the reaction mixture, reusability, and reduced corrosion issues. higfly.eu While specific catalysts for this compound are not detailed in the literature, research into solid acid catalysts for the dehydration of C5 sugars to produce valuable chemicals like furfural (B47365) highlights the potential of this approach for sugar-related reactions. higfly.eu The use of non-noble metal catalysts is also an area of active research to reduce costs and environmental impact. nih.gov

Solid-Phase Synthesis Techniques for this compound

Solid-phase synthesis is a technique where molecules are covalently bound to a solid support (resin) and synthesized in a stepwise manner. This methodology simplifies the purification process as excess reagents and by-products can be washed away after each reaction step. While widely used for the synthesis of peptides and oligonucleotides, its application to the synthesis of glycosides is also established. nih.govresearchgate.net

A hypothetical solid-phase synthesis of this compound could involve the immobilization of either the fructose or the benzocaine moiety onto a solid support. For instance, a protected fructose derivative could be attached to the resin. Subsequently, benzocaine would be added in solution to react with the immobilized sugar. After the glycosylation reaction, the desired this compound could be cleaved from the solid support.

The main challenge in solid-phase synthesis of glycosides is often the lability of the glycosidic bond and the protecting groups to the cleavage conditions. nih.gov Careful selection of the resin, linker, and protecting group strategy is therefore critical.

Optimization of Reaction Parameters in this compound Synthesis

The efficiency of any synthetic process, including that of this compound, is highly dependent on the reaction parameters. researchgate.netresearchgate.net Temperature and pressure are two of the most critical factors that can influence reaction rates, equilibrium positions, and the stability of reactants and catalysts.

Temperature:

Temperature has a dual effect on enzymatic glycosylation reactions. Initially, an increase in temperature generally leads to a higher reaction rate. However, beyond an optimal temperature, the enzyme can denature, leading to a rapid loss of activity. tandfonline.com For chemical glycosylation, higher temperatures can also increase reaction rates but may lead to the formation of undesirable side products through degradation of the sugar or the aglycone. The stability of benzocaine and its different polymorphic forms is also temperature-dependent. researchgate.netmdpi.com Studies on the elimination of benzocaine in biological systems have shown that temperature can affect metabolic rates. nih.gov

Pressure:

Pressure is another parameter that can influence chemical reactions, including glycosylation. High pressure can affect the conformation of enzymes, potentially altering their activity and stability. nih.gov In chemical synthesis, pressure can influence the equilibrium of reactions where there is a change in the number of moles of gas. For benzocaine, pressure-temperature phase diagrams have been constructed to understand the stability of its different crystalline polymorphs, which could be relevant if the synthesis involves solid forms of the starting material. researchgate.netmdpi.comnih.gov The application of pressure can shift the phase transitions between these polymorphs. researchgate.net

Table 3: General Effects of Temperature and Pressure on Glycosylation

Parameter General Effect on Yield and Selectivity Considerations for this compound
Temperature Increases reaction rate up to an optimum; can cause degradation or enzyme denaturation at higher levels. Finding the optimal temperature to maximize the glycosylation rate without degrading benzocaine, fructose, or the enzyme (if used).

| Pressure | Can influence enzyme conformation and reaction equilibrium. Affects the stability of different polymorphs of solid reactants. | The stability of benzocaine's polymorphs under pressure could be a factor in solid-state or solvent-free reaction systems. researchgate.netnih.gov |

Solvent Systems and Their Influence on Reaction Kinetics

The choice of solvent is a critical factor in the synthesis of this compound, as it significantly impacts the reaction rate, yield, and the formation of byproducts. Solvents can influence reaction kinetics by altering the solubility of reactants, stabilizing transition states, or directly participating in the reaction pathway. rsc.org For the glycosylation reaction that couples benzocaine with D-fructose, polar aprotic solvents are often employed.

The influence of a solvent on nucleation, a key step in the reaction and subsequent purification, is related to the strength of the solvent-solute interactions. researchgate.net Stronger binding between the solvent and the solute molecules can slow down the reaction and nucleation process. researchgate.net The selection of an appropriate solvent system, therefore, requires a balance between ensuring adequate solubility for the reactants (benzocaine and fructose) and facilitating the desired reaction kinetics without promoting undesirable side reactions. The dielectric constant and polarity of the solvent are key considerations in optimizing the synthesis.

Table 1: Influence of Solvent Type on Reaction Parameters (Illustrative) This table illustrates the general principles of how different solvent categories can affect glycosylation reactions, based on established chemical principles. Specific data for this compound synthesis may vary.

Solvent ClassExample(s)Typical Influence on Reaction KineticsRationale
Polar Aprotic Acetonitrile (B52724), DMFOften favored; promotes moderate to fast reaction rates.Solvates cations while leaving anions (nucleophiles) relatively free, enhancing nucleophilicity. Good solubility for polar reactants.
Polar Protic Methanol, EthanolCan lead to slower rates or side reactions.Can form hydrogen bonds with the nucleophilic amino group of benzocaine, reducing its reactivity. May also compete in the reaction. scispace.com
Non-polar Toluene, HexaneGenerally unsuitable; very slow or no reaction.Poor solubility of polar reactants like D-fructose and benzocaine.

Catalyst Loading and Reaction Time Optimization

The synthesis of this compound, like many organic reactions, relies on a catalyst to proceed at a practical rate. Optimizing the catalyst loading and reaction time is a crucial step to maximize the yield and purity of the product while minimizing costs and the formation of impurities. These two parameters are often interdependent.

Catalyst Loading: Increasing the amount of catalyst generally increases the reaction rate. However, beyond an optimal point, further increases may not significantly improve the yield and can lead to issues such as increased side reactions or difficulties in removing the catalyst during purification. mdpi.com Studies on similar processes show that finding the minimum catalyst loading required for maximum conversion is key to an efficient process. apeiron-synthesis.com

Reaction Time: The reaction must be allowed to proceed for a sufficient duration to ensure a high conversion of reactants to the product. Monitoring the reaction's progress over time (e.g., using techniques like TLC or HPLC) is essential. Stopping the reaction too early results in low yield, while extending it for too long can lead to the degradation of the product or the formation of unwanted byproducts. mdpi.com Optimization studies typically involve running the reaction at various time points to identify the optimal duration for peak yield. nih.gov

Table 2: Optimization of Catalyst Loading and Reaction Time (Hypothetical Data) This table provides a hypothetical example of a Box-Behnken design experiment to illustrate how catalyst loading and reaction time might be optimized for maximum yield of this compound.

RunCatalyst Loading (% w/w)Reaction Time (hours)This compound Yield (%)
11.0465
22.0478
31.0875
42.0889
51.5691
61.0672
72.0688
81.5480
91.5885

Purification and Isolation Techniques for Synthetic this compound

Following synthesis, the crude reaction mixture contains the desired this compound along with unreacted starting materials, catalyst residues, and byproducts. A multi-step purification process is therefore necessary to isolate the compound with a high degree of purity. nih.gov

Chromatographic Separation Methods (e.g., HPLC, Column Chromatography)

Chromatography is a fundamental technique for the separation and purification of compounds from complex mixtures. mdpi.combioanalysis-zone.com Its application is crucial in isolating pure this compound.

Column Chromatography: This is a widely used method for purifying compounds on a preparative scale. column-chromatography.com The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. column-chromatography.comteledyneisco.com A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation occurs based on the differential adsorption of the components to the stationary phase; less polar compounds typically elute faster, while more polar compounds are retained longer. column-chromatography.com For a glycoside compound like this compound, a polar solvent system would be required to elute the product from the silica gel column. teledyneisco.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used for both analytical quantification and preparative purification. nih.govlatamjpharm.org For purifying this compound, a reverse-phase HPLC method is often suitable. sielc.com In this setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of acetonitrile and water or methanol and a buffer. latamjpharm.orgsielc.comnih.gov The components separate based on their hydrophobicity. Analytical HPLC is also used to assess the purity of the fractions collected from other purification steps. researchgate.net LC-MS, which combines liquid chromatography with mass spectrometry, can be used to confirm the molecular weight of the purified compound.

Table 3: Example HPLC Parameters for Analysis of Benzocaine-Related Compounds This table shows typical conditions for the HPLC analysis of benzocaine and its derivatives, which would be adapted for this compound.

ParameterConditionSource(s)
Column Reverse-phase C8 or C18 (e.g., 5µm, 4.6 x 150 mm) latamjpharm.orgrsc.org
Mobile Phase Acetonitrile / Phosphate Buffer (pH 5.5) (25:75, v/v) rsc.org
Flow Rate 1.0 - 1.5 mL/min latamjpharm.org
Detection UV at 285 nm or 210 nm latamjpharm.orgnih.gov
Injection Volume 20 µL latamjpharm.orgnih.gov

Crystallization and Recrystallization Protocols for Purity Enhancement

Crystallization is a powerful purification technique for solid compounds, often employed as the final step to achieve high purity. mt.com The process involves dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly. As the temperature decreases, the solubility of the target compound drops, causing it to form pure crystals, while impurities remain dissolved in the surrounding liquid (mother liquor). mt.com

Protocol Steps:

Solvent Selection: The ideal solvent is one in which this compound has high solubility at elevated temperatures but low solubility at room temperature or below. The solvent should not react with the compound. mt.com Ethanol/water mixtures are commonly used for similar polar molecules. guidechem.com

Dissolution: The crude solid is dissolved in the minimum amount of the hot solvent to create a saturated solution.

Cooling and Crystal Formation: The solution is allowed to cool slowly and undisturbed. Slow cooling encourages the formation of larger, purer crystals.

Isolation and Drying: The formed crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried to remove all traces of the solvent. researchgate.net

This process, known as recrystallization when applied to an already crystalline but impure solid, can be repeated multiple times if necessary to achieve the desired level of purity. mt.com

Structural Elucidation and Spectroscopic Characterization of Benzocaine Fructoside

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Analysis for Hydrogen Connectivity and Environment

Proton (¹H) NMR spectroscopy would be employed to identify the various types of protons and their connectivity in the Benzocaine (B179285) Fructoside molecule. The expected spectrum would exhibit distinct signals corresponding to the aromatic protons of the benzocaine moiety, the ethyl group protons, and the protons of the fructose (B13574) unit.

Aromatic Protons: The para-substituted benzene ring of the benzocaine portion would typically show two sets of doublets in the downfield region of the spectrum.

Ethyl Group Protons: The ethyl ester group would be characterized by a quartet and a triplet, corresponding to the methylene (-CH2-) and methyl (-CH3) protons, respectively, demonstrating their spin-spin coupling.

Fructose Moiety Protons: The protons on the fructofuranosyl ring and its hydroxymethyl groups would appear as a complex series of multiplets in the more upfield region of the spectrum. The anomeric proton, being adjacent to the nitrogen and the ring oxygen, would likely appear as a distinct signal.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for Benzocaine Fructoside

Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic (ortho to -NH)6.6-6.8Doublet2H
Aromatic (ortho to -COO)7.8-8.0Doublet2H
Ethyl (-OCH₂CH₃)4.2-4.4Quartet2H
Ethyl (-OCH₂CH₃)1.3-1.5Triplet3H
Fructose Anomeric H4.5-5.0Singlet/Doublet1H
Fructose Ring Hs3.5-4.2Multiplet6H
Fructose -CH₂OH3.6-3.8Multiplet4H
Amino (-NH)VariableBroad Singlet1H

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy would provide a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule would give rise to a distinct signal.

Benzocaine Moiety Carbons: The spectrum would show signals for the carbonyl carbon of the ester, the four distinct aromatic carbons, and the two carbons of the ethyl group.

Fructose Moiety Carbons: The five carbons of the fructofuranosyl ring and the two hydroxymethyl carbons would also be resolved, with the anomeric carbon appearing at a characteristic downfield shift.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
Carbonyl (-C=O)165-170
Aromatic C (quaternary, attached to -NH)150-155
Aromatic C (quaternary, attached to -COO)120-125
Aromatic CH (ortho to -COO)130-135
Aromatic CH (ortho to -NH)112-115
Ethyl (-OCH₂)60-65
Ethyl (-CH₃)14-16
Fructose Anomeric C95-105
Fructose Ring Cs60-85
Fructose -CH₂OH60-65

Two-Dimensional NMR Techniques for Structural Assignments

To definitively assign all proton and carbon signals and to confirm the connectivity between the benzocaine and fructose moieties, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity within the ethyl group and the fructose ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the linkage between the nitrogen atom of the benzocaine moiety and the anomeric carbon of the fructose unit.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the this compound molecular ion with high precision. This data would allow for the calculation of the elemental formula (C₁₅H₂₁NO₇), confirming the successful synthesis of the target compound. phdcentre.com The theoretical exact mass of this compound is 327.1318 Da. phdcentre.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) would be employed to study the fragmentation pattern of this compound. By isolating the molecular ion and inducing fragmentation, the resulting fragment ions would provide valuable structural information. Key fragmentation pathways would likely involve:

Cleavage of the glycosidic bond: This would result in the formation of fragment ions corresponding to the benzocaine aglycone and the fructose moiety.

Loss of the ethyl group from the ester functionality.

Fragmentation of the fructose ring through characteristic losses of water and small neutral molecules.

Analysis of these fragmentation patterns would further corroborate the proposed structure of this compound.

Electrospray Ionization (ESI-MS) and Other Ionization Methods

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of polar molecules like this compound and providing insights into its structure through fragmentation analysis.

For this compound (C₁₅H₂₁NO₇), the expected molecular weight is approximately 327.33 g/mol . In positive ion mode ESI-MS, the molecule would likely be observed as protonated [M+H]⁺ at m/z 328.34 or as adducts with sodium [M+Na]⁺ at m/z 350.32 or potassium [M+K]⁺ at m/z 366.42.

Tandem mass spectrometry (MS/MS) experiments would be instrumental in confirming the structure. Fragmentation of the parent ion would be expected to yield characteristic product ions. Key fragmentation pathways would likely involve the glycosidic bond cleavage, leading to the separation of the benzocaine and fructose moieties. This would result in a fragment ion corresponding to the protonated benzocaine molecule (m/z 166.08) and a fragment corresponding to the dehydrated fructose moiety (m/z 163.06). Further fragmentation of the benzocaine ion would yield ions characteristic of its structure, such as the loss of the ethyl group.

Ion m/z (expected) Description
[M+H]⁺328.34Protonated molecular ion
[M+Na]⁺350.32Sodium adduct of the molecular ion
[C₉H₁₂NO₂]⁺166.08Protonated Benzocaine fragment
[C₆H₁₁O₅]⁺163.06Dehydrated Fructose fragment

This table represents theoretical m/z values for expected ions of this compound in ESI-MS.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides detailed information about the functional groups present in this compound.

Vibrational Analysis of Functional Groups in this compound

The IR and Raman spectra of this compound would be a composite of the vibrational modes of the benzocaine and fructose components, with some shifts due to their linkage.

Key Expected Vibrational Modes:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum would be indicative of the multiple hydroxyl groups of the fructose moiety.

N-H Stretching: The secondary amine formed by the linkage of fructose to the aromatic amine of benzocaine would exhibit a stretching vibration around 3300-3500 cm⁻¹.

C=O Stretching: The ester carbonyl group of the benzocaine moiety would show a strong absorption band in the IR spectrum, typically in the range of 1700-1730 cm⁻¹.

C=C Stretching: Aromatic ring vibrations from the benzocaine part would appear in the 1450-1600 cm⁻¹ region.

C-O Stretching: Multiple strong bands in the fingerprint region (1000-1300 cm⁻¹) would be attributable to the C-O stretching vibrations of the ester and the numerous alcohol and ether linkages in the fructose moiety.

C-N Stretching: The stretching vibration of the aromatic C-N bond would be expected in the 1250-1350 cm⁻¹ region.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy would be a primary tool for the routine identification and quality control of synthesized this compound. By comparing the FTIR spectrum of the product with that of the starting materials (benzocaine and fructose), the formation of the N-glycosidic bond can be confirmed. The disappearance of the primary amine N-H stretching bands of benzocaine and the appearance of a secondary amine N-H band would be key indicators of a successful reaction.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information to IR spectroscopy. The aromatic ring of the benzocaine moiety would give rise to strong and sharp Raman signals, making it a useful tool for fingerprinting the molecule. The symmetric stretching of the C=C bonds in the benzene ring would be particularly prominent.

Functional Group Expected Wavenumber Range (cm⁻¹) Spectroscopic Technique
O-H (Alcohol)3200-3600 (broad)IR
N-H (Secondary Amine)3300-3500IR
C=O (Ester)1700-1730IR
C=C (Aromatic)1450-1600IR, Raman
C-O (Alcohol, Ether, Ester)1000-1300IR

This table provides a summary of the expected vibrational frequencies for the key functional groups in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly informative for compounds containing chromophores.

Chromophore Analysis and Electronic Transitions

The primary chromophore in this compound is the p-aminobenzoic acid ethyl ester moiety. The electronic transitions of interest are the π → π* transitions within the benzene ring and the n → π* transition associated with the carbonyl group. The spectrum of benzocaine in a non-polar solvent typically shows a strong absorption band around 290-310 nm, which is attributed to the π → π* transition of the aromatic system conjugated with the amino group.

Upon formation of the fructoside, the nitrogen atom's lone pair of electrons becomes involved in the N-glycosidic bond. This change in the electronic environment of the amino group is expected to cause a shift in the absorption maximum (λmax). A hypsochromic shift (blue shift) to a shorter wavelength would be anticipated, as the delocalization of the nitrogen lone pair into the aromatic ring is altered. The extent of this shift would provide evidence for the successful formation of the N-fructoside linkage.

Quantitative Spectrophotometric Methods for Compound Concentration

Quantitative analysis of this compound would typically involve spectrophotometric methods, likely in the ultraviolet (UV) region, due to the presence of the chromophoric p-aminobenzoate group. The concentration of the compound in a solution can be determined by measuring its absorbance at a specific wavelength (λmax) and applying the Beer-Lambert law. This would require the prior determination of the molar absorptivity coefficient (ε) for this compound at its λmax.

However, a search of the scientific literature did not yield any studies that have established a specific UV-Vis spectrophotometric method for the quantification of this compound, nor has its molar absorptivity been reported.

X-ray Diffraction (XRD) and Crystallography

Single Crystal X-ray Diffraction for Absolute Stereochemistry

To unambiguously determine the absolute stereochemistry of the chiral centers within the fructose moiety of this compound, single-crystal X-ray diffraction would be the definitive method. This technique would provide the precise spatial arrangement of all atoms in the molecule, confirming the stereochemical configuration. A thorough search of crystallographic databases has not revealed any published single-crystal structures for this compound.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray diffraction is a crucial tool for analyzing the crystalline form of a bulk sample. It can be used to identify the crystalline phase, assess its purity, and detect the presence of different polymorphs. While extensive PXRD studies have been conducted on the parent compound, benzocaine, to characterize its various polymorphic forms, no such data has been published for this compound.

Chiroptical Spectroscopy for Stereochemical Aspects

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are particularly valuable for studying the stereochemistry of molecules in solution.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. The resulting ORD curve can provide information about the stereochemistry of a molecule and identify the presence of chromophores near chiral centers. There are no published ORD studies specifically for this compound.

Chemical Reactivity and Mechanistic Studies of Benzocaine Fructoside

Glycosidic Bond Stability and Hydrolysis Mechanisms

The N-glycosidic bond in benzocaine (B179285) fructoside, linking the fructofuranosyl ring to the aromatic amine of the benzocaine moiety, is a key determinant of its chemical stability. The susceptibility of this bond to cleavage through hydrolysis is influenced by pH and the presence of specific enzymes.

Acid-Catalyzed Hydrolysis Kinetics and Pathways

Under acidic conditions, the N-glycosidic bond of benzocaine fructoside is susceptible to hydrolysis. The reaction is initiated by the protonation of the glycosidic nitrogen atom, which increases the electrophilicity of the anomeric carbon. This is followed by the nucleophilic attack of a water molecule, leading to the cleavage of the C-N bond and the subsequent release of fructose (B13574) and benzocaine.

The kinetics of this hydrolysis generally follow a first-order process, with the rate being dependent on the concentration of the acid catalyst and the temperature. nih.govttu.ee While specific kinetic data for this compound is not extensively documented, studies on analogous N-glycosylamines and fructooligosaccharides provide insight into the expected reaction rates. ttu.ee The activation energies for the acid-catalyzed hydrolysis of similar glycosidic bonds are influenced by the nature of both the glycone and aglycone moieties. nih.gov

Table 1: Representative Kinetic Data for Acid-Catalyzed Hydrolysis of a Fructooligosaccharide (1-kestose) at pH 4.0

Temperature (°C)Rate Constant (k, min⁻¹)Half-life (t₁/₂, min)
800.01257.8
900.03519.8
1000.0987.1
1100.252.8
1200.621.1

This data is illustrative and based on the hydrolysis of 1-kestose, a fructooligosaccharide, to provide a general understanding of the kinetics.

Base-Catalyzed Hydrolysis Mechanisms

In contrast to acidic conditions, N-glycosidic bonds are generally more stable in neutral and alkaline media. ttu.ee The mechanism of base-catalyzed hydrolysis of N-glycosylamines is less common and proceeds at a significantly slower rate. The reaction would likely involve the direct nucleophilic attack of a hydroxide ion on the anomeric carbon. However, the electron-donating nature of the amino group attached to the anomeric carbon generally disfavors this pathway, contributing to the increased stability of the glycosidic bond under basic conditions. For this compound, significant hydrolysis of the glycosidic bond under basic conditions is not expected to be a primary degradation pathway. researchgate.net

Enzymatic Cleavage by Fructosidases: Characterization of Reaction

The N-glycosidic linkage in this compound can be a substrate for specific enzymes. Fructosidases, a class of glycoside hydrolases, are known to cleave fructosyl linkages. More specifically, enzymes such as fructosyl amine oxidases (also known as amadoriases) are capable of catalyzing the oxidative cleavage of the C-N bond in fructosyl-amino acids. nist.govasm.org

The enzymatic reaction typically involves the oxidation of the fructosyl amine moiety, leading to the formation of an unstable imine intermediate which then hydrolyzes to release glucosone and the corresponding amine (benzocaine in this case). nist.gov The catalytic activity of these enzymes is highly specific to the substrate and the type of glycosidic linkage.

Table 2: Representative Kinetic Parameters for Fructosyl Amine Oxidase Activity

Enzyme SourceSubstrateKₘ (mM)Vₘₐₓ (µmol min⁻¹ mg⁻¹)Optimal pH
Aspergillus oryzae FAOD-Ao1Fru-ε-Lys0.512.76.6
Aspergillus oryzae FAOD-Ao2aFru-ε-Lys0.2217.78.2
Aspergillus oryzae FAOD-Ao2aFru-Val1.3831.28.2

This data is for fructosyl-amino acid substrates and serves as an example of the kinetic parameters associated with enzymatic cleavage of fructosyl-amines. asm.org

Reactions of the Ester Moiety in this compound

The ester group in the benzocaine portion of the molecule is another reactive site, susceptible to hydrolysis and other nucleophilic acyl substitution reactions.

Ester Hydrolysis and Transesterification Reactions

The ester linkage in this compound can undergo hydrolysis under both acidic and basic conditions to yield p-aminobenzoic acid fructoside and ethanol. Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by water. In basic conditions (saponification), a hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate and ethanol. Studies on sucrose (B13894) fatty acid esters have shown that under basic conditions, the ester bond is selectively hydrolyzed over the glycosidic bond. nih.gov

Transesterification is another important reaction of the ester moiety. In the presence of an alcohol and a suitable catalyst (acid or base), the ethoxy group of the ester can be exchanged with another alkoxy group. For example, reacting this compound with a higher boiling point alcohol in the presence of a transesterification catalyst would lead to the formation of a new ester and ethanol. The removal of ethanol from the reaction mixture can drive the equilibrium towards the formation of the new ester product. google.com

Nucleophilic Acyl Substitution Reactions

The ester group of this compound can participate in a variety of nucleophilic acyl substitution reactions. masterorganicchemistry.com In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. The subsequent departure of the ethoxide leaving group results in the formation of a new carbonyl compound.

The reactivity of the ester towards nucleophilic attack is influenced by the nature of the nucleophile and the reaction conditions. Stronger nucleophiles will react more readily. Examples of nucleophiles that can react with the ester moiety include amines (to form amides), Grignard reagents (to form tertiary alcohols after double addition), and hydride reagents (to reduce the ester to an alcohol). The general mechanism for these reactions involves the addition of the nucleophile to the carbonyl carbon, followed by the elimination of the leaving group (ethoxide). masterorganicchemistry.com

Reactions Involving the Aromatic Amino Group

The aromatic amino group of this compound is a key site for various chemical transformations. The presence of the fructosyl group, a bulky and electron-withdrawing substituent on the nitrogen atom, significantly influences the reactivity of both the aromatic ring and the nitrogen center compared to the parent benzocaine molecule.

Electrophilic Aromatic Substitution Reactions

The amino group of an arylamine is a strong activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. However, in this compound, the nitrogen atom is part of an N-glycosidic bond, which modulates its activating effect. The lone pair of electrons on the nitrogen can still be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions and thus directing incoming electrophiles to these sites.

The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on an electrophile (E+), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. wikipedia.org This is typically the rate-determining step. A subsequent deprotonation step restores the aromaticity of the ring.

While specific studies on the electrophilic aromatic substitution of this compound are not available, the reactivity can be inferred from the behavior of similar N-substituted aromatic amines. The fructosyl group is expected to exert some steric hindrance, potentially favoring substitution at the para position over the ortho position.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring.

Nitration: Introduction of a nitro group (-NO2).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. However, Friedel-Crafts reactions are often unsuccessful with strongly activated or deactivated rings, and the amino group of arylamines can react with the Lewis acid catalyst. libretexts.org

Reaction Typical Reagents Expected Major Product (based on analogy)
BrominationBr2, FeBr3Ethyl 4-(fructosylamino)-3-bromobenzoate
NitrationHNO3, H2SO4Ethyl 4-(fructosylamino)-3-nitrobenzoate
SulfonationSO3, H2SO4Ethyl 4-(fructosylamino)-3-sulfobenzoate

This table presents hypothetical products based on the known principles of electrophilic aromatic substitution on N-substituted anilines. Experimental verification is required.

Nucleophilic Reactions at the Nitrogen Center

The nitrogen atom of the amino group in this compound possesses a lone pair of electrons, rendering it nucleophilic. However, the attachment of the bulky and electron-withdrawing fructosyl group diminishes its nucleophilicity compared to a primary aromatic amine.

Nucleophilic substitution reactions at the nitrogen center would involve the attack of the nitrogen's lone pair on an electrophile. Such reactions are fundamental in organic synthesis for the formation of new nitrogen-carbon or nitrogen-heteroatom bonds.

While specific examples for this compound are not documented, analogous reactions with N-aryl glycosylamines suggest that the nitrogen can participate in nucleophilic substitution, although potentially requiring more forcing conditions than the parent amine.

Reaction Type Electrophile Potential Product Class
AlkylationAlkyl halide (R-X)Quaternary ammonium salt
AcylationAcyl chloride (RCOCl)N-acyl-N-fructosyl-aminobenzoate

This table illustrates potential nucleophilic reactions at the nitrogen center based on general amine reactivity. The feasibility and outcomes for this compound would need experimental validation.

Schiff Base Formation and Reduction Reactions

The formation of this compound itself is a result of a condensation reaction between the primary amino group of benzocaine and the cyclic hemiacetal form of fructose, which is in equilibrium with the open-chain keto form. This initial product is an N-glycosylamine, which can be considered a derivative of a Schiff base.

True Schiff bases, or imines, are characterized by a carbon-nitrogen double bond. The formation of a Schiff base typically involves the reaction of a primary amine with an aldehyde or a ketone. nih.gov The reaction is generally reversible and acid-catalyzed.

Given that the nitrogen in this compound is already substituted, it cannot directly form a new Schiff base in the traditional sense. However, the fructosyl moiety can undergo further reactions. The N-glycosylamine can exist in equilibrium with the open-chain iminium ion form, especially under acidic conditions. This intermediate is susceptible to further reactions.

The reduction of the imine or iminium ion functionality is a common subsequent reaction. This can be achieved using various reducing agents, such as sodium borohydride (NaBH4) or catalytic hydrogenation (H2/catalyst), to yield a stable secondary amine. In the context of this compound, this would correspond to the reduction of any transient iminium species.

Redox Chemistry of this compound

The redox chemistry of this compound is complex, involving potential reactions at the aromatic amino group, the aromatic ring itself, and the fructosyl moiety.

Oxidation Pathways and Products

The amino group of arylamines is susceptible to oxidation. The oxidation of fructosylamines, in general, can lead to a variety of products. Studies on the oxidative degradation of N(ε)-fructosylamine-substituted peptides have shown that cleavage of the fructosylamine can occur, leading to the formation of carboxymethyl, formyl, and methyl derivatives of the parent amine. nih.gov Intermediates such as 2-aminoadipic semialdehyde have also been identified. nih.gov

In the presence of reactive oxygen species (ROS), the degradation of fructosylamines can be accelerated. nih.gov For this compound, oxidation could potentially lead to the formation of colored degradation products, a phenomenon often observed in the Maillard reaction cascade.

Potential oxidation products could arise from:

Oxidation of the nitrogen atom: Leading to hydroxylamines or nitroso compounds.

Oxidative cleavage of the C-N bond: Regenerating benzocaine or leading to further degradation products.

Oxidation of the fructosyl moiety: The sugar part of the molecule can be oxidized, especially at the hydroxyl groups.

Oxidizing Conditions Potential Reaction Pathway Possible Products
Mild atmospheric oxidationC-N bond cleavage, oxidation of the amino groupBenzocaine, N-formyl benzocaine, N-carboxymethyl benzocaine
Strong oxidizing agentsRing oxidation, degradation of the fructosyl moietyComplex mixture of degradation products

This table outlines hypothetical oxidation pathways and products based on studies of related fructosylamines. nih.gov The actual products would depend on the specific reaction conditions.

Reduction Reactions and Mechanisms

Reduction reactions of this compound can target different functional groups within the molecule.

Reduction of the aromatic ring: Under vigorous conditions, such as high-pressure catalytic hydrogenation, the benzene ring can be reduced to a cyclohexyl ring.

Reductive cleavage of the C-N bond: It is possible to cleave the N-fructosyl bond through hydrogenolysis, which would regenerate benzocaine and yield a fructose-derived polyol.

Reduction of the ester group: The ethyl ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). However, this would likely also affect other parts of the molecule.

The mechanism of these reductions would depend on the reagent used. Catalytic hydrogenation involves the addition of hydrogen across double bonds or the hydrogenolysis of single bonds on a metal surface. Hydride reagents, like LiAlH4, deliver a hydride ion (H-) to an electrophilic center.

Stability and Degradation Pathways of Benzocaine Fructoside

Chemical Degradation Kinetics and Mechanisms

The chemical stability of Benzocaine (B179285) Fructoside is compromised by several reaction pathways, including hydrolysis of its ester group, oxidation of the amino group, and photodegradation of the core p-aminobenzoic acid structure.

Hydrolytic Degradation (pH-dependent)

The ester linkage within the benzocaine portion of Benzocaine Fructoside is a primary site for hydrolytic degradation. This reaction is typically catalyzed by both acid and base conditions. researchgate.net The degradation pathway mirrors that of the parent benzocaine molecule, which undergoes ester hydrolysis to yield p-aminobenzoic acid (PABA) as the main product. researchgate.net Consequently, under hydrolytic stress, this compound is expected to break down into p-aminobenzoic acid and fructose (B13574). The rate of this degradation is highly dependent on the pH of the solution. The addition of complexing agents like caffeine (B1668208) has been shown to decrease the base-catalyzed hydrolysis of similar ester-containing anesthetics by forming molecular complexes. pharmacy180.com

The initial formation of this compound itself is the first step of the Maillard reaction between benzocaine and a reducing sugar like fructose. google.com This reaction involves the condensation of the primary amino group of benzocaine with the carbonyl group of the sugar. google.com This process is accelerated in humid environments and by heat, and further degradation can lead to the formation of complex brown pigments known as melanoidins. google.comnih.gov

Oxidative Degradation Mechanisms

Oxidation represents another significant degradation pathway for this compound, primarily targeting the aromatic amino group. Forced degradation studies on the parent compound, benzocaine, have been used to identify potential oxidative products. researchgate.net One of the major degradation products identified under such stress is N-formylbenzocaine. researchgate.net This species is often formed through reactions with impurities commonly found in pharmaceutical excipients, such as formic acid or formaldehyde, which can be generated from the oxidation of polymers like polyethylene (B3416737) glycol (PEG). researchgate.net The presence of oxygen can also accelerate the degradation of photoproducts, leading to a variety of oxidized compounds. nih.gov

Photodegradation Pathways and Products

The p-aminobenzoic acid (PABA) moiety in this compound acts as the primary chromophore, making the compound susceptible to photodegradation. nih.govmdpi.com The stability of PABA and its derivatives under UV light has been studied extensively. Research indicates that PABA is relatively stable under UVA radiation but undergoes photodissociation when exposed to UVB or UVC light. mdpi.com

The primary photochemical event is the cleavage of an amino hydrogen atom, resulting in the formation of a 4-aminylbenzoic acid radical. mdpi.com This highly reactive intermediate can then participate in several subsequent reactions, leading to various degradation products. mdpi.com

In deoxygenated aqueous solutions, irradiation of PABA leads to products such as 4-(4'-aminophenyl)aminobenzoic acid. nih.gov However, in the presence of oxygen, the reaction pathways shift to yield oxidized products, including 4-amino-3-hydroxybenzoic acid and 4-aminophenol. nih.gov The presence of PABA has also been shown to sensitize DNA to damage under UV radiation, which raises concerns about the phototoxicity of its derivatives. chemrxiv.orgsafecosmetics.org Photodegradation can be mitigated through protective packaging, such as the use of amber-colored glass, which filters out light at wavelengths below 470 nm. pharmacy180.com

Thermal Stability Analysis

Thermal analysis provides critical information about the physical stability, phase transitions, and decomposition profile of a compound. While specific thermal analysis data for isolated this compound is not extensively detailed in the available literature, the thermal behavior of its parent compound, benzocaine, serves as a crucial reference. Furthermore, the Maillard reaction, which forms this compound, has characteristic thermal signatures that can be studied by these methods. researchgate.net

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis of the parent compound, benzocaine, reveals its decomposition profile as a function of temperature. The analysis shows that benzocaine is stable up to its melting point, after which decomposition begins. nih.govresearchgate.net The major decomposition phase occurs at higher temperatures, indicating the energy required to break down the molecule. nih.gov

Table 1: TGA Data for Benzocaine Decomposition This data pertains to the parent compound, benzocaine, as a reference for the core structure's stability.

Parameter Value Reference
Onset of Decomposition ~137 - 196 °C nih.gov
Peak Decomposition Temperature (Tpeak DTG) ~278.8 °C nih.gov
Mass Loss in Main Step ~83.57% nih.gov

Note: Decomposition temperatures can vary based on factors like heating rate and atmospheric conditions. researchgate.net

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry is used to measure changes in heat flow associated with phase transitions. For the parent compound, benzocaine, DSC analysis clearly identifies its melting point and can distinguish between its different polymorphic forms. researchgate.netbohrium.com Form II of benzocaine, for instance, has a melting onset temperature of approximately 89.3 °C. researchgate.net

DSC is also a valuable tool for studying the Maillard reaction. researchgate.net The reaction between an amino acid (like benzocaine) and a sugar (like fructose) shows distinct thermal events. Typically, an initial endothermic peak is observed, corresponding to the early stages of the reaction, followed by subsequent endothermic or exothermic events at higher temperatures that relate to intermediate and advanced stages of browning and polymerization. researchgate.net

Table 2: DSC Data for Benzocaine Phase Transition This data pertains to the parent compound, benzocaine, as a reference for the core structure's phase behavior.

Parameter Value Reference
Melting Onset Temperature (Form II) 89.3 ± 0.1 °C researchgate.net
Peak Melting Temperature (Tpeak) 90.1 °C nih.gov
Enthalpy of Fusion (ΔHfus) 107.94 J·g-1 nih.gov

Note: Values can differ slightly based on the specific polymorph and analytical conditions. mdpi.comnih.gov

Solid-State Stability Studies

The stability of this compound in the solid state is a critical factor for its potential development as a pharmaceutical agent. Environmental conditions and the physical form of the compound can significantly influence its degradation.

Influence of Environmental Factors (e.g., Humidity, Oxygen)

Given that Benzocaine N-D-Fructoside is known to be hygroscopic, humidity is expected to be a primary environmental factor affecting its stability. The absorption of water can lead to the hydrolysis of the glycosidic bond, separating the fructose and benzocaine molecules. Furthermore, the presence of moisture can facilitate other degradation reactions and may impact the physical properties of the solid, such as flowability and compressibility.

The susceptibility of the benzocaine portion of the molecule to oxidation suggests that the presence of oxygen could also be a factor in the degradation of this compound, potentially leading to the formation of colored degradation products.

Table 1: Potential Impact of Environmental Factors on this compound Stability

Environmental FactorPotential Degradation Pathway
HumidityHydrolysis of the glycosidic bond
Increased molecular mobility leading to other reactions
OxygenOxidation of the aminobenzoate moiety

Polymorphism and Amorphism Effects on Stability

The solid-state form of a pharmaceutical compound, whether it exists as different crystalline polymorphs or in an amorphous state, can have a profound impact on its stability. Different polymorphs exhibit variations in their crystal lattice energy, which in turn affects their physical properties such as melting point, solubility, and stability. Amorphous forms, lacking a long-range ordered crystal structure, are generally more hygroscopic and less stable than their crystalline counterparts.

While no specific studies on the polymorphism or amorphism of this compound are available, it is a common phenomenon for complex organic molecules. Should different solid forms of this compound exist, they would likely display different stability profiles. The amorphous form, for instance, would be expected to be more susceptible to degradation, particularly in the presence of humidity.

Reaction with Excipients and Impurities (Chemical Interaction Focus)

In a formulated pharmaceutical product, this compound would be in close contact with various excipients. Chemical interactions between the active ingredient and these excipients can lead to degradation and the formation of impurities.

Maillard Reaction Pathways Involving Fructoside Moiety

The Maillard reaction is a well-known chemical reaction between an amino acid or a compound with a primary or secondary amine group and a reducing sugar. Fructose, as a reducing sugar, readily undergoes the Maillard reaction. This reaction is a significant concern for the stability of formulations containing both amines and reducing sugars, leading to browning and the formation of complex degradation products.

Benzocaine contains a primary aromatic amine group, which can potentially react with the fructoside moiety, especially if the glycosidic bond hydrolyzes to yield free fructose. The initial step of the Maillard reaction involves the condensation of the amine with the carbonyl group of the sugar to form a Schiff base, which then rearranges to form a more stable ketoamine known as the Amadori product. Subsequent reactions can lead to a cascade of complex degradation pathways. It is important to note that the glycosidic linkage in this compound would likely need to be cleaved for a classic Maillard reaction to occur between the liberated fructose and another benzocaine molecule.

Other Non-Covalent and Covalent Interactions with Matrix Components

Beyond the Maillard reaction, other chemical interactions can occur between this compound and the components of a pharmaceutical matrix.

Non-Covalent Interactions: These interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions, can influence the physical stability of a formulation. For instance, hydrogen bonding between the hydroxyl groups of the fructoside moiety and excipients like cellulose (B213188) derivatives or starches could affect the drug's dissolution and release characteristics.

Covalent Interactions: Covalent bond formation between this compound and reactive excipients or impurities can lead to the formation of new chemical entities. For example, excipients with reactive functional groups, or impurities such as aldehydes or peroxides, could potentially react with the amine or hydroxyl groups of this compound.

Table 2: Potential Interactions of this compound with Excipients

Interaction TypePotential Interacting Moiety on this compoundPotential Interacting Excipient/Impurity
Maillard ReactionPrimary amine (after hydrolysis)Fructoside moiety (as reducing sugar)
Hydrogen BondingHydroxyl groups of fructoside, Amine groupExcipients with hydroxyl, carboxyl, or amide groups
Covalent Adduct FormationAmine group, Hydroxyl groupsReactive impurities (e.g., aldehydes, peroxides)

Theoretical and Computational Chemistry of Benzocaine Fructoside

Molecular Structure and Conformation Studies

Quantum chemical calculations are essential for determining the most stable three-dimensional structure of a molecule, known as its optimized geometry. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to solve the Schrödinger equation for the molecule, providing detailed information about bond lengths, bond angles, and dihedral angles. researchgate.net

For Benzocaine (B179285) Fructoside, DFT calculations, often using a functional such as B3LYP with a basis set like 6-31G*, would be a common approach to find the geometry that corresponds to the lowest energy state. mdpi.com These calculations would model the electronic structure of the molecule to predict its most stable conformation.

Illustrative Optimized Geometry Parameters for Benzocaine Fructoside (Hypothetical Data) Below is a hypothetical table representing the kind of data that would be generated from DFT calculations for the optimized geometry of this compound.

ParameterBenzocaine MoietyFructoside MoietyGlycosidic Linkage
Bond Lengths (Å)
C=O1.21--
C-O (ester)1.35--
C-N1.40--
C-O (ether)-1.431.42
C-C (aromatic)1.39--
C-C (aliphatic)-1.53-
**Bond Angles (°) **
O=C-O123.0--
C-N-C--118.0
C-O-C-111.0115.0
Dihedral Angles (°)
C-C-N-C--120.0
C-O-C-C--180.0

This table is for illustrative purposes and contains hypothetical data.

The fructoside linkage in this compound allows for rotational freedom, leading to various possible conformations of the molecule. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is crucial as the biological activity of a molecule can be dependent on its specific conformation. Computational methods can systematically explore the potential energy surface of the molecule by rotating key bonds and calculating the energy of each resulting conformation.

For this compound, the dihedral angles around the glycosidic bond connecting the benzocaine and fructose (B13574) moieties would be of particular interest. The results of a conformational analysis would typically be presented as a potential energy surface map, highlighting the low-energy (and therefore more populated) conformations.

This compound possesses several hydrogen bond donors (hydroxyl groups on the fructose moiety and the amine group) and acceptors (carbonyl oxygen, ether oxygens, and the nitrogen atom). These allow for the formation of intricate hydrogen bonding networks, both with solvent molecules and with other this compound molecules in the solid state. Computational models can predict the geometry and strength of these hydrogen bonds, which are critical for understanding the solubility, crystal packing, and interaction with biological targets.

Spectroscopic Property Prediction

Computational chemistry is also a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.govmdpi.com This is typically done by first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. researchgate.net These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. github.iomdpi.com

Illustrative Predicted ¹³C NMR Chemical Shifts for this compound (Hypothetical Data) The following table provides an example of what predicted ¹³C NMR chemical shifts for this compound might look like.

AtomBenzocaine Moiety Chemical Shift (ppm)Fructoside Moiety Chemical Shift (ppm)
C1 120.5104.2
C2 131.075.8
C3 113.877.3
C4 152.370.1
C5 113.882.5
C6 131.063.4
C=O 166.2-
CH₂ (ethyl) 60.9-
CH₃ (ethyl) 14.5-

This table is for illustrative purposes and contains hypothetical data.

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational frequencies. researchgate.netresearchgate.net Computational methods can calculate these vibrational frequencies and their corresponding intensities, generating a theoretical IR and Raman spectrum. cardiff.ac.ukzendy.io These calculations are based on the second derivative of the energy with respect to the atomic coordinates. The predicted spectra can be used to interpret experimental spectra and assign specific vibrational modes to particular functional groups. nih.gov For this compound, these calculations would help identify characteristic vibrations of the ester, amine, and hydroxyl groups, as well as the glycosidic linkage.

Illustrative Predicted Vibrational Frequencies for this compound (Hypothetical Data) This table illustrates the kind of data that would be generated from vibrational frequency calculations.

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
N-H stretch Amine3450
O-H stretch Hydroxyl3350
C-H stretch (aromatic) Benzene ring3050
C-H stretch (aliphatic) Fructose & Ethyl2950
C=O stretch Ester1710
C=C stretch Benzene ring1600
C-O stretch Ether & Ester1250
C-N stretch Amine1100

This table is for illustrative purposes and contains hypothetical data.

UV-Vis Absorption Maxima and Electronic Excitation Calculations

The electronic absorption properties of a molecule, which dictate its interaction with ultraviolet and visible light, can be effectively predicted using computational methods. Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum mechanical method to simulate UV-Vis spectra by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.comfaccts.de

Table 1: Illustrative TD-DFT Calculation Results for this compound Below is a hypothetical table representing typical output from a TD-DFT calculation, showing predicted absorption wavelengths, excitation energies, and the primary molecular orbitals involved in the electronic transitions.

TransitionExcitation Energy (eV)Wavelength (λmax, nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁4.152980.58HOMO → LUMO (π → π)
S₀ → S₂4.882540.12HOMO-1 → LUMO (π → π)
S₀ → S₃5.422290.09HOMO → LUMO+1 (π → π*)

Note: This data is illustrative and represents a plausible outcome of a TD-DFT simulation.

Reaction Mechanism Modeling

Computational chemistry provides powerful tools to model the step-by-step process of chemical reactions, identifying intermediate structures and the high-energy transition states that connect them. For this compound, a key chemical transformation to model is its formation, likely through a condensation reaction between benzocaine and fructose, leading to the formation of an N-glycosidic bond.

Transition State Search for Reaction Pathways

Identifying the reaction pathway and the corresponding transition state (TS)—the highest energy point along the minimum energy path—is crucial for understanding reaction kinetics. A common method for this is the Nudged Elastic Band (NEB) method or similar path-finding algorithms. These methods start with the known structures of the reactants (benzocaine and fructose) and the product (this compound) and generate a series of intermediate "images" that form a path between them. The energy of this path is then minimized, converging to the minimum energy pathway, with the highest point on this path representing the transition state. researchgate.net

For the formation of this compound, the reaction coordinate would involve the nucleophilic attack of the amino group of benzocaine on the anomeric carbon of fructose, followed by the elimination of a water molecule. Computational searches would reveal the precise geometry of the atoms at the transition state, for instance, the bond lengths and angles of the forming C-N bond and the breaking C-O bond. nih.gov

Energy Barrier Calculations for Chemical Transformations

Once the geometry of the transition state is located, its energy can be calculated with high accuracy using quantum mechanical methods. The activation energy, or energy barrier (ΔE‡), is the difference in energy between the transition state and the reactants. This value is a critical determinant of the reaction rate, as described by transition state theory.

ΔE‡ = E(Transition State) - E(Reactants)

Calculations for the glycosidic bond formation in similar systems, such as sucrose (B13894), show significant energy barriers that can be modeled computationally. nih.gov For this compound formation, density functional theory (DFT) or more advanced ab initio methods could be employed to compute the energies of all species involved. Such calculations have been used to determine that uncatalyzed glycosidic bond activation can have high activation energies, sometimes exceeding 50 kcal/mol, while enzymatic or acid-catalyzed pathways can significantly lower this barrier. chemrxiv.orgnih.gov

Table 2: Example Energy Profile for this compound Formation This table provides a hypothetical energy profile for the reaction, illustrating the relative energies of the species involved.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsBenzocaine + Fructose0.0
Transition StateStructure for C-N bond formation+35.5
IntermediateProtonated intermediate+12.0
ProductsThis compound + H₂O-5.2

Note: This data is for illustrative purposes to demonstrate the concept of an energy profile for a chemical reaction.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR modeling is a computational approach that aims to find a mathematical relationship between the structural properties of a molecule and its macroscopic properties, such as reactivity or stability. nih.gov

Computational Descriptors for Molecular Properties (e.g., Electronic, Steric)

The foundation of any QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound, a wide range of descriptors can be computed from its 2D and 3D structures. nih.gov These can be broadly categorized as:

Electronic Descriptors: These describe the electronic distribution in the molecule and include properties like dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO). Global reactivity descriptors such as chemical potential (μ) and chemical hardness (η) can also be calculated. researchgate.net

Steric/Topological Descriptors: These relate to the size, shape, and connectivity of the molecule. Examples include molecular weight, molecular volume, surface area, and topological indices that quantify molecular branching.

Physicochemical Descriptors: These represent physical properties that can be estimated computationally, such as the logarithm of the partition coefficient (logP), which measures lipophilicity, polar surface area (PSA), and counts of hydrogen bond donors and acceptors. nih.gov

Table 3: Selected Computed Molecular Descriptors for this compound

Descriptor TypeDescriptor NameComputed ValueSource
PhysicochemicalMolecular Weight327.33 g/mol nih.gov
PhysicochemicalXLogP30.3 nih.gov
PhysicochemicalHydrogen Bond Donor Count5 nih.gov
PhysicochemicalHydrogen Bond Acceptor Count8 nih.gov
TopologicalRotatable Bond Count6 nih.gov
TopologicalPolar Surface Area128 Ų nih.gov
ElectronicDipole Moment(Requires specific calculation)
ElectronicHOMO Energy(Requires specific calculation)
ElectronicLUMO Energy(Requires specific calculation)

Predictive Models for Reactivity and Stability

Once a set of descriptors is calculated for a series of related compounds, a QSPR model can be developed to predict a specific property, such as chemical stability or reactivity. For instance, the stability of benzocaine is known to be affected by factors like humidity and the presence of other compounds like fructose. nih.govresearchgate.net

To build a predictive model for the stability of this compound, one would first need experimental stability data for a training set of similar N-glycosides. Then, using statistical methods like multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines), a mathematical equation is generated that links the calculated molecular descriptors to the observed stability. This model could then be used to predict the stability of this compound and other new, unsynthesized derivatives, guiding further experimental work.

Based on the scientific literature available, there is no research focusing on the chemical compound “this compound” and its interactions with supramolecular and model systems. The provided search results contain information on "Benzocaine" but not its fructoside derivative. Therefore, it is not possible to generate an article that adheres to the requested outline for "this compound."

Interactions with Supramolecular and Model Systems Non Biological Activity Focus

Interaction with Phospholipid Model Membranes and Liposomes

Formation and Characterization of Lipospheres as Model Delivery Systems

There is no available research on the formation and characterization of lipospheres incorporating benzocaine (B179285) fructoside. Studies on benzocaine have demonstrated its successful incorporation into lipid-based delivery systems to enhance its therapeutic profile. These studies typically involve the characterization of particle size, encapsulation efficiency, and release kinetics. However, the influence of the fructoside moiety on these parameters for benzocaine fructoside remains uninvestigated.

Self-Assembly and Aggregation Behavior

The self-assembly and aggregation behavior of amphiphilic molecules is a critical area of study for their application in nanotechnology and drug delivery. This behavior is dictated by the balance of hydrophilic and lipophilic properties within the molecule. The addition of a hydrophilic fructose (B13574) group to the more lipophilic benzocaine molecule would create an amphiphilic structure, suggesting a potential for self-assembly. However, dedicated studies in this area are absent.

Micellar Formation and Critical Micelle Concentration (CMC) Studies

No studies have been published that investigate the micellar formation of this compound or determine its critical micelle concentration (CMC). The CMC is a key parameter that defines the concentration at which surfactant molecules begin to form micelles. Such studies would be essential to understand the potential of this compound as a surfactant or for its formulation in micellar delivery systems.

Vesicle and Nanoparticle Self-Assembly

The spontaneous organization of molecules into vesicles and nanoparticles is a phenomenon of significant interest for creating advanced materials and drug carriers. While the amphiphilic nature of this compound suggests the possibility of such self-assembly, there is no scientific literature to confirm or characterize this behavior.

Polymer Interactions and Composite Material Studies

The interaction of small molecules with polymers is fundamental to the design of various materials, including controlled-release drug formulations. The compatibility and dispersion of a compound within a polymer matrix, as well as the mechanism of its release, are crucial for its functional application.

Compatibility and Dispersion in Polymer Matrices

There is a lack of research on the compatibility and dispersion of this compound in various polymer matrices. Such studies would involve techniques like differential scanning calorimetry (DSC), X-ray diffraction (XRD), and microscopy to assess the physical state and distribution of the compound within the polymer.

Controlled Release Mechanism from Model Polymer Systems

Consequently, without studies on its incorporation into polymer matrices, there is no information on the controlled release mechanisms of this compound from model polymer systems. Research in this area would typically investigate the kinetics of release and the factors influencing it, such as polymer type, drug loading, and environmental conditions.

Derivatization and Analog Synthesis of Benzocaine Fructoside

Modification of the Fructoside Moiety

The fructoside moiety of Benzocaine (B179285) Fructoside possesses multiple hydroxyl (-OH) groups, which serve as primary sites for chemical modification. The presence of both primary and secondary hydroxyls allows for selective reactions to introduce a wide array of functionalities.

The selective modification of one hydroxyl group in the presence of others is a key challenge in carbohydrate chemistry. Regioselective functionalization of the fructoside moiety is crucial for creating well-defined derivatives. The primary hydroxyl group is generally more reactive than the secondary ones, a property that can be exploited for selective reactions under controlled conditions.

Several methods are employed to achieve regioselectivity, including:

Catalyst-mediated reactions: The use of specific catalysts, such as borinic acids or organocatalysts, can direct acylation or alkylation to a particular hydroxyl group. chemrxiv.org

Enzymatic methods: Lipases and other enzymes can catalyze reactions like esterification with high regioselectivity, often favoring the primary hydroxyl position.

Protection-deprotection strategies: This classic approach involves protecting all but the desired hydroxyl group, performing the chemical modification, and then removing the protecting groups.

Common regioselective reactions include acylation (to form esters) and alkylation (to form ethers), which can significantly alter the polarity and solubility of the parent molecule. researchgate.netdntb.gov.ua

Table 1: Examples of Regioselective Functionalization of the Fructoside Moiety

Reaction Type Reagent Example Target Position Product Derivative
Acylation Acetic Anhydride, Pyridine Primary -OH Monoacetyl-Benzocaine Fructoside
Benzoylation Benzoyl Chloride, DMAP Primary -OH Monobenzoyl-Benzocaine Fructoside

This interactive table is based on established methods for the regioselective functionalization of monosaccharides.

Deoxy-fructoside derivatives are typically synthesized by first converting a hydroxyl group into a good leaving group (e.g., tosylate or mesylate), followed by a reduction reaction. An alternative approach involves the dehydration of sugar thioacetals to remove a hydroxyl group. chemrxiv.org

Amino-fructoside derivatives can be prepared through a similar strategy. A hydroxyl group is activated and then displaced by an azide (B81097) nucleophile (e.g., sodium azide). The resulting azido (B1232118) derivative is subsequently reduced to the corresponding amino group, for instance, through catalytic hydrogenation.

Table 2: Synthesis of Deoxy- and Amino-Fructoside Derivatives

Derivative Type General Synthetic Steps Intermediate Final Derivative
Deoxy-Fructoside 1. Tosylation of a secondary -OH2. Reduction with LiAlH₄ Tosylated Benzocaine Fructoside Deoxy-Benzocaine Fructoside

This interactive table illustrates potential synthetic pathways for deoxy- and amino-fructoside derivatives.

Modification of the Benzocaine Moiety

The benzocaine portion of the molecule offers three main sites for derivatization: the secondary amino group (part of the N-glycosidic linkage), the ethyl ester group, and the aromatic ring.

The nitrogen atom linking the fructoside and the benzocaine moieties is a secondary amine. This functional group can be readily modified through alkylation and acylation reactions.

Acylation: Reaction with acid chlorides or acid anhydrides in the presence of a base leads to the formation of N-acyl derivatives (amides). This transformation can introduce a variety of substituents and may influence the rotational freedom around the C-N bond.

Alkylation: The secondary amine can be alkylated using alkyl halides. This introduces an additional alkyl group on the nitrogen atom, forming a tertiary amine.

These modifications can alter the basicity and steric environment of the nitrogen atom.

Table 3: Examples of N-Alkylation and N-Acylation of this compound

Reaction Type Reagent Example Product Class Specific Derivative
N-Acylation Acetyl Chloride N-acyl derivative N-Acetyl-Benzocaine Fructoside

This interactive table shows potential derivatives from the modification of the secondary amino group.

The ethyl ester of the benzocaine moiety can be modified primarily through hydrolysis and transesterification reactions.

Hydrolysis: Base- or acid-catalyzed hydrolysis of the ethyl ester yields the corresponding carboxylic acid derivative of this compound. This introduces a negatively charged group at physiological pH, drastically increasing polarity.

Transesterification: The ethyl group can be exchanged for other alkyl or aryl groups by reacting this compound with a different alcohol in the presence of a suitable catalyst (acid, base, or enzymatic). Lipase-catalyzed transesterification is a mild and effective method for such transformations. researchgate.net The resulting ester analogs can be used to fine-tune lipophilicity.

Table 4: Examples of Ester Group Modifications

Reaction Type Reagent/Catalyst Product Functional Group Product Derivative Example
Hydrolysis NaOH, H₂O Carboxylic Acid This compound Carboxylic Acid
Transesterification Propanol, H₂SO₄ Propyl Ester Propyl 4-(fructosidoamino)benzoate

This interactive table outlines common modifications of the ester functional group.

The aromatic ring of the benzocaine moiety can undergo electrophilic aromatic substitution (EAS) to introduce various substituents. The directing effects of the existing groups on the ring determine the position of the incoming electrophile. The N-fructoside group is an activating, ortho, para-director, while the ethyl ester group is a deactivating, meta-director. The powerful activating effect of the amino group typically dominates, directing substitution to the positions ortho to it (C3 and C5).

Common EAS reactions include:

Halogenation: Introduction of chlorine, bromine, or iodine.

Nitration: Introduction of a nitro group (-NO₂), which can be subsequently reduced to an amino group.

Friedel-Crafts Acylation: Introduction of an acyl group, although the activating amino group can complicate this reaction. youtube.com

Nucleophilic aromatic substitution (NAS) is less common for this ring system unless strong electron-withdrawing groups are present. youtube.com

Table 5: Examples of Aromatic Ring Substitutions

Reaction Type Reagent Example Position(s) of Substitution Product Derivative Example
Bromination Br₂, FeBr₃ C3, C5 3,5-Dibromo-Benzocaine Fructoside
Nitration HNO₃, H₂SO₄ C3 3-Nitro-Benzocaine Fructoside

This interactive table lists potential outcomes of electrophilic aromatic substitution on the benzocaine moiety.

Glycodrug Conjugate Synthesis (focus on synthetic methodology, not biological outcome)

A plausible synthetic route for this compound would involve the condensation of D-fructose with benzocaine. This reaction typically requires activation of the anomeric carbon of fructose (B13574) and is often carried out in the presence of an acid catalyst. The primary amino group of benzocaine acts as a nucleophile, attacking the anomeric carbon of fructose to form an N-glycosidic bond. The reaction conditions, such as solvent, temperature, and catalyst, would need to be carefully optimized to maximize the yield of the desired fructoside and to control the stereochemistry at the anomeric center.

Enzymatic synthesis presents an alternative and often more stereoselective approach. Glycosyltransferases or engineered glycosidases (glycosynthases) could potentially be employed to catalyze the formation of the N-glycosidic linkage between a suitable fructose donor and benzocaine. This biocatalytic approach offers the advantages of mild reaction conditions and high stereospecificity, avoiding the need for extensive protecting group chemistry often required in chemical synthesis.

Further derivatization of this compound can be achieved by conjugating other chemical moieties to the core structure. These modifications can be introduced at various positions, primarily targeting the hydroxyl groups of the fructose unit or the aromatic ring of the benzocaine moiety.

For instance, the hydroxyl groups of the fructoside can be acylated or etherified to introduce lipophilic groups, which may influence the compound's solubility and membrane permeability. A review of synthetic approaches for benzocaine derivatives highlights that the amino group is a primary site for modification. researchgate.net Acylation of the amino group of benzocaine with various acid chlorides or anhydrides can yield a range of amide derivatives. researchgate.net Similarly, sulfonylation can produce sulfonamide analogs. These reactions can be adapted to this compound, although the presence of the bulky and polar fructoside group might necessitate adjustment of the reaction conditions.

Another site for conjugation is the aromatic ring of the benzocaine portion. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could introduce functional groups onto the ring, providing handles for further chemical modifications. researchgate.net For example, an azo coupling reaction can be performed on benzocaine, which involves the reaction of diazonium ions with the aromatic ring, suggesting a potential derivatization pathway for this compound. nih.gov

In the design of more complex glycodrug conjugates based on this compound, linker chemistry plays a crucial role in connecting the glycoside to other molecules, such as targeting ligands or other pharmacophores. The choice of linker can significantly impact the stability, solubility, and release characteristics of the conjugate. biochempeg.comproteogenix.science

Linkers can be broadly categorized as either cleavable or non-cleavable. biochempeg.comproteogenix.sciencebroadpharm.compurepeg.combiotechinformers.com

Cleavable Linkers: These are designed to be stable in systemic circulation but are cleaved under specific physiological conditions, such as the low pH of endosomes or the presence of specific enzymes that are overexpressed in target tissues. broadpharm.combiotechinformers.com Examples of cleavable linkers include hydrazones (acid-sensitive), disulfide bonds (reduction-sensitive), and peptide sequences (protease-sensitive). broadpharm.com The incorporation of a cleavable linker would allow for the controlled release of this compound or a derivative at a desired site of action.

The selection of an appropriate linker for a this compound conjugate would depend on the intended application and the desired mechanism of release.

Table 1: Examples of Linker Types in Glycodrug Design

Linker TypeCleavage MechanismPotential Advantage
HydrazoneLow pH (acid-labile)Release in acidic environments like endosomes or tumors. broadpharm.com
DisulfideReduction (e.g., by glutathione)Release in the reducing intracellular environment. broadpharm.com
PeptideSpecific proteases (e.g., cathepsins)Enzyme-specific release in target cells. broadpharm.com
ThioetherNon-cleavableIncreased stability in circulation. biochempeg.com

Structure-Reactivity Relationship Studies in Derivatives

The relationship between the chemical structure of this compound derivatives and their reactivity is a critical aspect of their chemical characterization. While specific studies on this compound are not available, general principles from the study of other benzocaine analogs can be applied to predict how structural modifications might influence reactivity.

The reactivity of the benzocaine moiety is influenced by the electronic properties of its substituents. The amino group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution. Conversely, the ethyl ester group is an electron-withdrawing group. The interplay of these electronic effects governs the regioselectivity and rate of reactions on the aromatic ring.

Modification of the amino group, for example, through acylation to form an amide, would decrease its electron-donating ability, thereby deactivating the aromatic ring towards electrophilic attack. This is an important consideration when planning multi-step synthetic sequences.

The lipophilicity of benzocaine analogs is another key factor influencing their properties. mdpi.com The introduction of the hydrophilic fructoside moiety in this compound would significantly decrease its lipophilicity compared to benzocaine. Further derivatization, such as the addition of alkyl chains to the fructose hydroxyls, would increase lipophilicity. These changes in lipophilicity can affect the solubility of the compounds and their interactions with biological membranes. mdpi.com

The reactivity of the fructoside moiety is primarily centered around its hydroxyl groups. These can undergo reactions typical of alcohols, such as esterification and etherification. The relative reactivity of the primary versus secondary hydroxyl groups can be exploited for selective derivatization.

Systematic studies involving the synthesis of a series of this compound derivatives with varied substituents on the aromatic ring or modifications of the sugar moiety, followed by the evaluation of their chemical reactivity (e.g., rates of hydrolysis of the ester group, susceptibility to oxidation), would provide valuable data for establishing quantitative structure-reactivity relationships (QSRR). Such studies are essential for the rational design of new analogs with tailored chemical properties.

Table 2: Predicted Effects of Derivatization on the Reactivity of this compound

Derivatization SiteType of ModificationPredicted Effect on Reactivity
Aromatic Amino GroupAcylation (Amide formation)Decreased nucleophilicity of the nitrogen; deactivation of the aromatic ring towards electrophilic substitution.
Aromatic RingIntroduction of electron-withdrawing groupsDecreased reactivity towards electrophilic aromatic substitution.
Aromatic RingIntroduction of electron-donating groupsIncreased reactivity towards electrophilic aromatic substitution.
Fructoside HydroxylsAcylation/EtherificationIncreased lipophilicity; potential for altered solubility and membrane permeability.
Ethyl EsterHydrolysisFormation of the corresponding carboxylic acid, altering polarity and reactivity.

Advanced Analytical Method Development for Benzocaine Fructoside Profiling

Chromatographic Method Optimization

Chromatographic techniques are central to the analytical workflow for many pharmaceutical compounds. For benzocaine (B179285) fructoside, the optimization of these methods is key to ensuring accurate and reproducible results.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantitation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity determination and quantification of non-volatile and thermally labile compounds like benzocaine fructoside. The development of an effective HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the analyte from any impurities or degradation products.

Key considerations in HPLC method development for this compound would include the selection of an appropriate stationary phase, mobile phase composition, and detector. A reversed-phase column, such as a C18 or C8, would likely be a suitable starting point, given the amphiphilic nature of the molecule, which combines the lipophilic benzocaine moiety with the hydrophilic fructoside group.

The mobile phase would typically consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic modifier is varied over time, would likely be necessary to ensure the elution of all components with good peak shape and resolution. The pH of the aqueous buffer would also be a critical parameter to control the ionization state of the analyte and any acidic or basic impurities, thereby influencing their retention behavior.

For detection, a UV-Vis detector set at the wavelength of maximum absorbance for the benzocaine chromophore would be the most straightforward approach for quantitation. For impurity profiling, especially for unknown impurities that may lack a chromophore, a mass spectrometer (MS) detector would provide invaluable information regarding their molecular weights and structures.

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 294 nm

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Byproducts or Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself is not amenable to direct GC analysis due to its low volatility and thermal lability, GC can be employed for the detection of volatile byproducts or impurities that may be present in the sample. For instance, residual solvents from the synthesis process could be readily quantified using headspace GC.

Furthermore, derivatization of this compound could potentially render it suitable for GC analysis. For example, silylation of the hydroxyl groups of the fructoside moiety would increase its volatility. However, this approach adds complexity to the sample preparation and may not be ideal for routine quality control.

Chiral Chromatography for Enantiomeric Purity Assessment

Given the presence of multiple chiral centers in the fructoside moiety of this compound, the potential for stereoisomers exists. Chiral chromatography is the definitive method for the separation and quantification of enantiomers and diastereomers. The development of a chiral HPLC method would involve screening a variety of chiral stationary phases (CSPs) to find one that provides adequate enantioselectivity.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds and would be a logical starting point for method development for this compound. The mobile phase composition, including the choice of organic modifier and any additives, would need to be carefully optimized to achieve baseline separation of the stereoisomers.

Electrophoretic Techniques

Electrophoretic techniques offer an alternative and often complementary approach to chromatography for the analysis of charged or polar compounds.

Capillary Electrophoresis (CE) Method Development

Capillary Electrophoresis (CE) is a high-efficiency separation technique that is well-suited for the analysis of polar and charged molecules. For this compound, CE method development would focus on optimizing the background electrolyte (BGE) composition, pH, and applied voltage to achieve the desired separation. The BGE's pH would be critical in controlling the charge of the analyte and, consequently, its electrophoretic mobility. Additives to the BGE, such as organic solvents or cyclodextrins, could be used to enhance selectivity and resolution.

Micellar Electrokinetic Chromatography (MEKC) Applications

Micellar Electrokinetic Chromatography (MEKC) is a mode of CE that allows for the separation of neutral molecules in addition to charged ones. This is achieved by adding a surfactant to the BGE at a concentration above its critical micelle concentration. The resulting micelles act as a pseudo-stationary phase, and separation is based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. MEKC would be a particularly valuable technique for the simultaneous analysis of this compound and any neutral, non-polar impurities that may be present.

Table 2: Compound Names Mentioned

Compound Name
This compound
Benzocaine
Acetonitrile
Methanol

Hyphenated Techniques for Comprehensive Analysis

Hyphenated analytical techniques, which combine two or more methods, are powerful tools for the separation, identification, and quantification of chemical compounds in complex mixtures. These techniques offer enhanced selectivity and sensitivity compared to standalone methods.

LC-MS/MS for Impurity Profiling and Mechanistic Identification

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used in pharmaceutical analysis for impurity profiling. It allows for the separation of a compound from its impurities, followed by their fragmentation and identification based on their mass-to-charge ratio.

A review of the scientific literature reveals a lack of specific studies on the use of LC-MS/MS for the impurity profiling and mechanistic identification of this compound. Therefore, no detailed research findings or data tables on its impurities can be presented.

Table 1: Potential Impurities of this compound Identified by LC-MS/MS (No data available in the scientific literature)

Retention Time (min) Precursor Ion (m/z) Product Ion (m/z) Proposed Structure

GC-MS for Trace Analysis and Volatile Compound Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. It is often employed to identify and quantify trace-level impurities that may be present in a drug substance.

There are currently no published research findings on the application of GC-MS for the trace analysis and characterization of volatile compounds in this compound. As a result, specific data on volatile impurities or degradation products cannot be provided.

Table 2: Volatile Compounds in this compound Characterized by GC-MS (No data available in the scientific literature)

Retention Time (min) Compound Name CAS Number Peak Area (%)

NMR-MS Coupling for Structural Confirmation

The coupling of Nuclear Magnetic Resonance (NMR) spectroscopy with Mass Spectrometry (MS) provides a powerful tool for the unambiguous structural elucidation of chemical compounds. While MS provides information about the molecular weight and fragmentation pattern, NMR offers detailed insights into the molecular structure.

To date, there are no specific studies in the available scientific literature that utilize NMR-MS coupling for the structural confirmation of this compound.

Spectroscopic Quantification Methods

Spectroscopic methods are widely used for the quantitative analysis of pharmaceutical compounds due to their speed, simplicity, and sensitivity. These techniques rely on the interaction of electromagnetic radiation with the analyte.

Surface-Enhanced Raman Scattering (SERS) for High Sensitivity Detection

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that can detect trace amounts of analytes adsorbed on or near the surface of plasmonic nanostructures.

A thorough search of scientific databases indicates that there are no published studies on the application of SERS for the high-sensitivity detection of this compound.

Table 3: SERS Detection Parameters for this compound (No data available in the scientific literature)

Substrate Laser Wavelength (nm) Limit of Detection (LOD) Key Raman Shifts (cm⁻¹)

Fluorescence Spectroscopy for Trace Analysis

Fluorescence spectroscopy is a sensitive analytical technique that measures the fluorescence emission of a compound. It is particularly useful for the trace analysis of fluorescent molecules.

There is no available research in the public domain detailing the use of fluorescence spectroscopy for the trace analysis of this compound. Therefore, no specific research findings or data can be presented.

Table 4: Fluorescence Spectroscopy Parameters for this compound Analysis (No data available in the scientific literature)

Excitation Wavelength (nm) Emission Wavelength (nm) Quantum Yield Limit of Quantification (LOQ)

Q & A

Basic: What are the foundational methodologies for synthesizing and characterizing benzocaine fructoside?

Methodological Answer:

  • Synthesis : Use esterification reactions between benzocaine and fructose derivatives under controlled pH and temperature. Optimize reaction time using thin-layer chromatography (TLC) to monitor progress .
  • Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm ester bond formation and Fourier-transform infrared spectroscopy (FTIR) for functional group validation. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) .
  • Advanced Tip : For reproducibility, document solvent ratios, catalyst concentrations, and purification steps (e.g., column chromatography) in the supplementary materials .

Advanced: How can researchers optimize this compound synthesis using green chemistry principles?

Methodological Answer:

  • Solvent Selection : Replace traditional solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to reduce environmental impact. Validate efficiency via reaction yield comparisons .
  • Catalyst Innovation : Test enzymatic catalysts (e.g., lipases) for esterification. Compare turnover rates and enantiomeric purity against acid catalysts .
  • Data-Driven Optimization : Use design of experiments (DoE) to model interactions between variables (temperature, pH, catalyst load). Apply response surface methodology (RSM) for predictive optimization .

Basic: What analytical techniques are most reliable for assessing this compound stability?

Methodological Answer:

  • Accelerated Stability Testing : Conduct stress tests under high humidity (75% RH) and elevated temperatures (40°C) for 4–8 weeks. Monitor degradation via HPLC to identify breakdown products .
  • Advanced Tip : Pair with mass spectrometry (LC-MS) to characterize degradation pathways. Compare results to computational predictions (e.g., molecular dynamics simulations) .

Advanced: How can researchers resolve contradictions in this compound’s reported pharmacological efficacy across studies?

Methodological Answer:

  • Systematic Review : Perform a meta-analysis of in vitro/in vivo studies, categorizing variables (e.g., dosage, cell lines, animal models). Use funnel plots to assess publication bias .
  • Experimental Replication : Standardize assay conditions (e.g., pH, solvent concentration) and validate using positive/negative controls. Address interspecies variability by testing across multiple models (e.g., zebrafish vs. murine) .
  • Mechanistic Clarification : Conduct receptor-binding assays (e.g., SPR) to confirm target specificity. Cross-reference with transcriptomic data to identify off-target effects .

Basic: What in vitro models are appropriate for initial screening of this compound’s bioactivity?

Methodological Answer:

  • Cell-Based Assays : Use immortalized keratinocyte (HaCaT) or neuronal (SH-SY5Y) lines for cytotoxicity screening (MTT assay). Include IC₅₀ calculations with dose-response curves .
  • Enzyme Inhibition : Test cyclooxygenase (COX) or lipoxygenase (LOX) inhibition to evaluate anti-inflammatory potential. Normalize activity against known inhibitors (e.g., aspirin) .

Advanced: How can computational modeling enhance understanding of this compound’s mechanism of action?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding affinities for pain-related targets (e.g., voltage-gated sodium channels). Validate with mutagenesis studies .
  • Pharmacokinetic Modeling : Apply PBPK (physiologically based pharmacokinetic) models to predict absorption/distribution. Calibrate using in vivo plasma concentration data .

Basic: What are the critical parameters for validating this compound’s purity in regulatory submissions?

Methodological Answer:

  • Chromatographic Purity : HPLC with diode-array detection (DAD) to detect impurities (<0.1%). Use orthogonal methods (e.g., capillary electrophoresis) for cross-validation .
  • Elemental Analysis : Confirm stoichiometry via CHNS/O analysis. Deviations >0.3% warrant structural reinvestigation .

Advanced: How can researchers address batch-to-batch variability in this compound synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) during synthesis to detect intermediate inconsistencies .
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) and critical process parameters (CPPs) early. Use statistical process control (SPC) charts to maintain consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.